molecular formula C9H6Cl2N4O3S B1652231 3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid CAS No. 14121-39-2

3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid

Cat. No.: B1652231
CAS No.: 14121-39-2
M. Wt: 321.14 g/mol
InChI Key: SFTJUQRNFXITDQ-UHFFFAOYSA-N
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Description

3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid is a chemical compound that belongs to the class of sulfonic acids and triazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonic acid group and a dichlorotriazine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- typically involves the nucleophilic substitution reaction of cyanuric chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms. For instance, the reaction of cyanuric chloride with 4-aminobenzenesulfonic acid in the presence of a base such as sodium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, employing advanced techniques such as microwave irradiation to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium carbonate, nucleophiles such as amines, and solvents like dioxane and water. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with different amines can yield various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to bacterial cell death.

Properties

IUPAC Name

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-2-1-3-6(4-5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJUQRNFXITDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367838
Record name Benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14121-39-2
Record name 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14121-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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